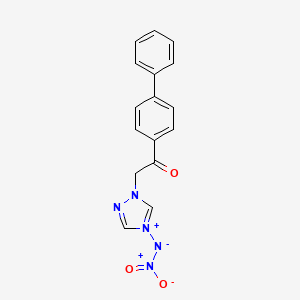

4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium

Descripción

4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium is a triazolium salt characterized by a nitroazanidyl (nitroamino) group at position 4 of the triazole ring and a 2-oxo-2-(4-phenylphenyl)ethyl substituent at position 1. This compound belongs to the 1,2,4-triazolium class, which is notable for its applications in medicinal chemistry, particularly as antifungal agents and enzyme inhibitors . The biphenyl (4-phenylphenyl) moiety and nitroazanidyl group contribute to its unique electronic and steric properties, influencing solubility, stability, and biological activity.

Propiedades

IUPAC Name |

nitro-[1-[2-oxo-2-(4-phenylphenyl)ethyl]-1,2,4-triazol-4-ium-4-yl]azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c22-16(10-19-12-20(11-17-19)18-21(23)24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIUQXJZGWFWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=[N+](C=N3)[N-][N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the triazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Biphenyl Moiety: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling reaction using more efficient catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield various reduced forms.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Reduction: Amino derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

This compound may serve as a lead compound in drug discovery, particularly in the development of antimicrobial or anticancer agents due to its potential bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including their ability to interact with biological targets such as enzymes or receptors.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and nitro functionalities.

Mecanismo De Acción

The mechanism of action of 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the triazole ring might participate in hydrogen bonding or π-π interactions with biological molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Triazolium Salts

Key Observations:

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in Compound 18) correlate with higher yields (90–93%) compared to electron-donating groups (e.g., methoxy in Compound 16, 88%) . The target compound’s nitroazanidyl group may similarly enhance reactivity during synthesis.

- Melting Points : Aromatic and halogenated substituents increase melting points. Compound 18 (228–229°C) with 4-nitrophenyl and dichlorophenyl groups has the highest melting point, suggesting strong intermolecular interactions. The target compound’s biphenyl group may confer comparable thermal stability.

- Solubility: Most analogs are ethanol-soluble, but the target compound’s biphenyl group could reduce solubility in polar solvents, necessitating DMSO for dissolution.

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : Triazolium salts exhibit characteristic C=O stretches near 1700 cm⁻¹ and C-N stretches at 1200–1300 cm⁻¹ . The nitroazanidyl group in the target compound would introduce additional N–O stretches (~1500 cm⁻¹).

- NMR Data : Protons adjacent to electron-withdrawing groups (e.g., nitro) deshield, shifting signals downfield. For example, Compound 18’s 4-nitrophenyl protons resonate at δ 8.2–8.4 ppm . The target compound’s biphenyl protons may appear as a multiplet near δ 7.6–7.8 ppm.

Actividad Biológica

The compound 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium (CAS No. 1643776-03-7) is a triazole derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 323.31 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. A study on related compounds suggests that modifications to the triazole structure can enhance antifungal activity against pathogens like Candida albicans . The presence of the nitro group in this compound may also contribute to its bioactivity by enhancing electron affinity and reactivity.

Anticancer Potential

Some triazole derivatives have been investigated for anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Although specific data on this compound's anticancer effects are sparse, the structural characteristics suggest potential activity worth exploring in future studies.

The biological activities of triazole compounds generally involve:

- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for microbial growth or cancer cell proliferation.

- DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.